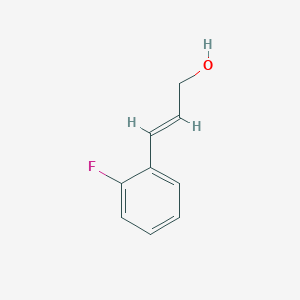
1-(Pyridin-4-yl)cyclopropanecarboxylic acid
Overview
Description
1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 920297-29-6 . It has a molecular weight of 163.18 . The IUPAC name for this compound is 1-(4-pyridinyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) .
Molecular Structure Analysis
The InChI code for 1-(Pyridin-4-yl)cyclopropanecarboxylic acid is 1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Bioactivity Applications
Cyclopropanecarboxylic acid derivatives, including structures similar to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid, have been studied for their bioactivity. Notably, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown that some compounds exhibit significant herbicidal and fungicidal activities, indicating potential applications in agriculture (Tian et al., 2009).
Supramolecular Chemistry
In supramolecular chemistry, derivatives related to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid have been incorporated into environmentally responsive pseudorotaxanes. These structures demonstrate the ability to respond to environmental stimuli such as pH and temperature changes, showcasing potential applications in the development of smart materials and molecular devices (Gong et al., 2011).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The field of coordination chemistry has seen the use of pyridin-4-yl derivatives in the construction of complex entangled structures and metal-organic frameworks (MOFs). These compounds can serve as ligands to form bi- and tri-metallic core-based entangled frameworks, which may find applications in gas storage, catalysis, and luminescent materials (Li et al., 2012).
Crystal Engineering
1-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives have been explored in crystal engineering, where their interactions have been studied for the development of cocrystals with potential applications in material science. The ability to form specific hydrogen bonding patterns with other molecules like pyridine allows for the design of novel crystalline materials with desired physical properties (Bhogala & Nangia, 2003).
Organic Synthesis and Drug Design
Compounds structurally related to 1-(Pyridin-4-yl)cyclopropanecarboxylic acid have been synthesized and evaluated for their potential in drug design, showcasing the versatility of cyclopropane derivatives in medicinal chemistry. For example, the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has demonstrated antimicrobial and antitubercular activities, highlighting the importance of such compounds in developing new therapeutics (Dave et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKQRSPIYBONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717187 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)cyclopropanecarboxylic acid | |
CAS RN |
920297-29-6 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


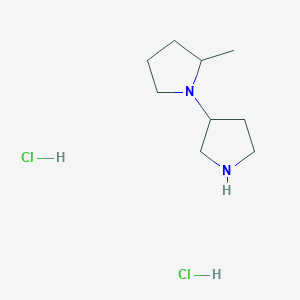

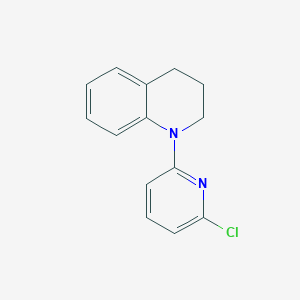
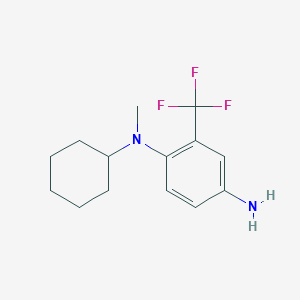
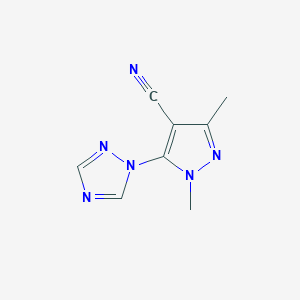

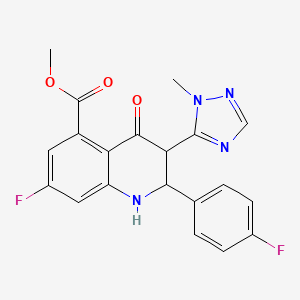
![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)
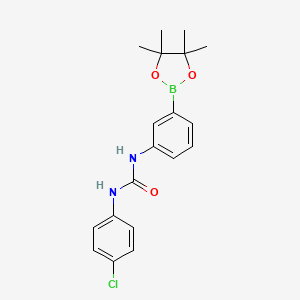
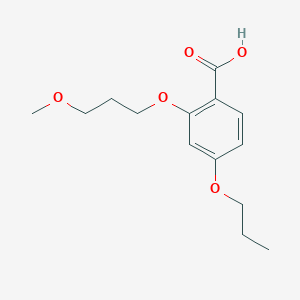
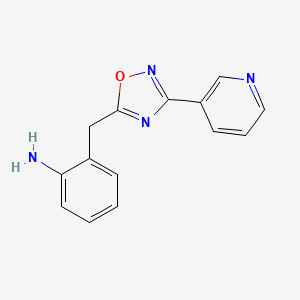
![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)
